molecular formula C19H22N2O2 B14932199 (2-methylfuran-3-yl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

(2-methylfuran-3-yl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

Cat. No.: B14932199
M. Wt: 310.4 g/mol
InChI Key: URWBPQYCNWNPPU-VMPITWQZSA-N
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Description

(2-METHYL-3-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is a complex organic compound that features a furan ring, a piperazine ring, and a phenylpropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHYL-3-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

(2-METHYL-3-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the phenylpropenyl group can yield phenylpropyl derivatives .

Scientific Research Applications

(2-METHYL-3-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-METHYL-3-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-METHYL-3-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

(2-methylfuran-3-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H22N2O2/c1-16-18(9-15-23-16)19(22)21-13-11-20(12-14-21)10-5-8-17-6-3-2-4-7-17/h2-9,15H,10-14H2,1H3/b8-5+

InChI Key

URWBPQYCNWNPPU-VMPITWQZSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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